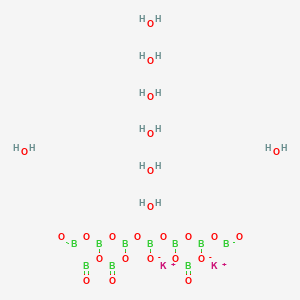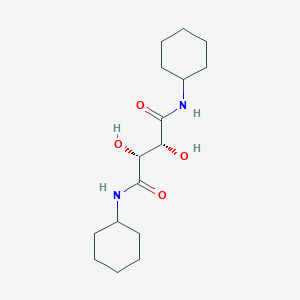
Chromium carbide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium carbide is a refractory ceramic compound composed of chromium and carbon. It exists in several chemical compositions, including this compound (Cr₃C₂), this compound (Cr₇C₃), and this compound (Cr₂₃C₆). This compound is known for its high hardness, strength, and excellent corrosion resistance, making it valuable in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Chromium carbide can be synthesized through several methods, including:
Reduction of Chromium Oxide with Carbon: This method involves heating chromium oxide (Cr₂O₃) with carbon at high temperatures (1150-1600°C) in an electric resistance furnace in a hydrogen atmosphere.
Molten Salt Disproportionation Reaction: This compound coatings can be prepared on graphite surfaces by the disproportionation reaction of chromium ions in molten NaCl-KCl-Cr-CrF₃ at relatively low temperatures.
Industrial Production Methods
In industrial settings, this compound is often produced by the aluminothermic reduction of chromium oxide and carbon in a vacuum furnace at temperatures above 1500°C. The exact balance between chromium oxide, chromium metal, and carbon determines the grade of this compound produced .
化学反应分析
Chromium carbide undergoes various chemical reactions, including:
Oxidation: this compound can oxidize at high temperatures, forming chromium oxide and carbon dioxide.
Reduction: It can be reduced to chromium metal and carbon under specific conditions.
Substitution: this compound can react with other elements to form different carbides or alloys.
Common reagents used in these reactions include hydrogen, carbon monoxide, and various metal oxides. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Chromium carbide has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology: this compound coatings are used in biomedical implants to enhance wear resistance and biocompatibility.
Medicine: It is used in the development of medical devices that require high durability and corrosion resistance.
Industry: This compound is widely used in the manufacturing of cutting tools, wear-resistant coatings, and high-temperature components due to its excellent mechanical properties
作用机制
The mechanism by which chromium carbide exerts its effects involves its high hardness and stability at elevated temperatures. When integrated into the surface of a metal, this compound improves wear resistance and corrosion resistance. At high temperatures, this compound decomposes, with some chromium diffusing and forming complex carbides around other elements, enhancing the overall hardness and durability of the material .
相似化合物的比较
Chromium carbide is unique compared to other similar compounds due to its combination of high hardness, corrosion resistance, and stability at high temperatures. Similar compounds include:
Tungsten carbide: Known for its extreme hardness and high melting point.
Titanium carbide: Offers excellent wear resistance and is used in cutting tools.
Silicon carbide: Known for its high thermal conductivity and strength.
This compound stands out due to its superior oxidation resistance and ability to form stable carbides with various elements .
属性
CAS 编号 |
11130-49-7 |
|---|---|
分子式 |
C21H42ClNO4 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




